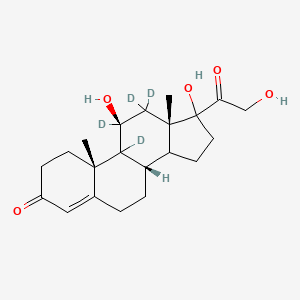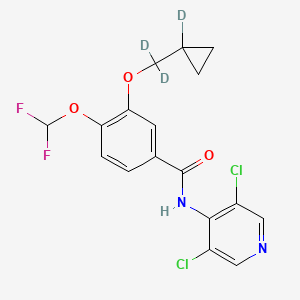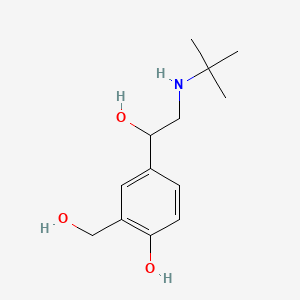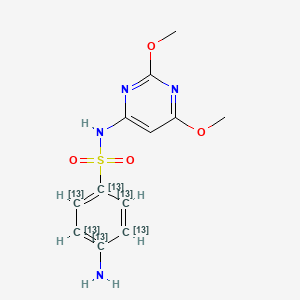
皮质醇-9,11,12,12-d4
描述
Cortisol-9,11,12,12-d4, also known as Hydrocortisone-9,11,12,12-D4, is a labelled analogue of cortisol . Cortisol is a steroid hormone, in the glucocorticoid class of hormones . The molecular formula of Cortisol-9,11,12,12-d4 is C21H26D4O5 .
Synthesis Analysis
Cortisol-9,11,12,12-d4 is prepared by hydrogen-deuterium exchange and reductive deuteration reactions . After protecting the C-17 dihydroxyacetone side chain of cortisone (cortisone-BMD), hydrogen-deuterium exchange is carried out .Molecular Structure Analysis
The molecular weight of Cortisol-9,11,12,12-d4 is 366.48 g/mol . The InChI string isInChI=1S/C21H30O5/c1-19-7-5-13 (23)9-12 (19)3-4-14-15-6-8-21 (26,17 (25)11-22)20 (15,2)10-16 (24)18 (14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15?,16-,18?,19-,20-,21?/m0/s1/i10D2,16D,18D . Chemical Reactions Analysis
Cortisol-9,11,12,12-d4 is used as an internal standard in the detection of cortisol using atmospheric pressure chemical ionization (APCI) and selected reaction monitoring (SRM) in positive ion mode .Physical And Chemical Properties Analysis
The exact mass of Cortisol-9,11,12,12-d4 is 366.23443104 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 .科学研究应用
Newborn Screening for Congenital Adrenal Hyperplasia (CAH)
Cortisol-9,11,12,12-d4: is used as an internal standard in LC-MS/MS methods to quantify cortisol levels in whole blood for the screening of CAH in newborns . This application is crucial for early detection and treatment of CAH, which can prevent severe illness or death.
Clinical Testing for Adrenal Disorders
The compound serves as a reference material in clinical testing to determine cortisol levels in serum or plasma. Accurate measurement of serum cortisol is essential for diagnosing and treating various adrenal disorders, including Cushing’s syndrome, Addison’s disease, and Sheehan’s syndrome .
Metrological Traceability in Laboratory Medicine
Cortisol-9,11,12,12-d4: is part of a candidate reference measurement procedure that provides metrologically traceable results for serum cortisol. This helps ensure the accuracy of cortisol measurements across different laboratories and assays .
Standardization of Routine Cortisol Assays
This deuterated cortisol is used to assign target values to certified reference materials (CRMs), promoting the standardization of routine cortisol assays. This standardization is vital for achieving consistent and accurate cortisol measurements in clinical settings .
Research on Steroid Dynamics
Researchers utilize Cortisol-9,11,12,12-d4 in studies to understand the dynamics of steroid hormones in the body. This includes research on the ACTH stimulation test, which assesses adrenal gland function by measuring the response of cortisol levels to ACTH .
Environmental and Clinical Diagnostic Applications
Stable isotope labeling with compounds like Cortisol-9,11,12,12-d4 allows for the safe study of metabolic pathways in vivo. It also has applications in environmental studies and clinical diagnostics beyond the scope of adrenal diseases .
作用机制
Target of Action
Cortisol-9,11,12,12-d4, also known as Hydrocortisone-D4, is the deuterated form of the glucocorticoid, cortisol . The primary targets of this compound are the mineralocorticoid receptor (MR) and the glucocorticoid receptor (GR) . These receptors are involved in a wide range of physiological processes, including immune response, metabolism, and stress response .
Mode of Action
Cortisol-9,11,12,12-d4 interacts with its targets, the MR and GR, by binding to these receptors with an approximately 6- to 10-fold greater affinity for MR . This binding triggers a cascade of events leading to the transcription of target genes and the production of proteins that mediate the effects of cortisol .
Biochemical Pathways
The action of Cortisol-9,11,12,12-d4 affects several biochemical pathways. One of the key pathways is the hypothalamic-pituitary-adrenal axis (HPA) stress response . In this pathway, cortisol production is increased during periods of stress, making it a major effector molecule .
Result of Action
The molecular and cellular effects of Cortisol-9,11,12,12-d4’s action are diverse due to the wide range of physiological processes it influences. For instance, it plays a crucial role in the body’s response to stress, influencing mood, and behavior . It also has significant effects on metabolism, immune response, and inflammation .
未来方向
Cortisol-9,11,12,12-d4 can be used as a promising source for non-invasive assessment of stress biomarkers such as cortisol and other steroid hormones . It has been successfully applied to the cortisol analysis of human eccrine sweat samples . This is the first demonstration that HPLC-MS/MS can be used for the sensitive and highly specific determination of cortisol in human eccrine sweat in the presence of at least one isomer that has similar hydrophobicity as cortisol .
属性
IUPAC Name |
(8S,10R,11S,13S)-9,11,12,12-tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15?,16-,18?,19-,20-,21?/m0/s1/i10D2,16D,18D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGXADMDTFJGBT-LTVXCZLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@]1(C([C@]2(C(CCC2(C(=O)CO)O)[C@H]3C1([C@]4(CCC(=O)C=C4CC3)C)[2H])C)([2H])[2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675777 | |
| Record name | (9xi,11beta,14xi,17xi)-11,17,21-Trihydroxy(9,11,12,12-~2~H_4_)pregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cortisol-9,11,12,12-d4 | |
CAS RN |
73565-87-4 | |
| Record name | (9xi,11beta,14xi,17xi)-11,17,21-Trihydroxy(9,11,12,12-~2~H_4_)pregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 73565-87-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: Why is Cortisol-9,11,12,12-d4 used in the analysis of cortisol?
A: Cortisol-9,11,12,12-d4 is a deuterated form of cortisol, meaning it has four hydrogen atoms replaced with deuterium atoms. This modification does not significantly alter its chemical behavior but makes it distinguishable from cortisol in mass spectrometry analysis. Therefore, it is used as an internal standard in analytical techniques like LC-MS/MS [, ]. Internal standards are crucial for accurate quantification as they correct for variations in sample preparation and instrument response.
Q2: How does the use of Cortisol-9,11,12,12-d4 improve the accuracy of cortisol measurements in complex matrices like sweat and urine?
A: Both sweat and urine contain numerous compounds that can interfere with the accurate detection and quantification of cortisol. By adding a known amount of Cortisol-9,11,12,12-d4 to the sample before analysis, researchers can account for any loss of cortisol during sample preparation or variation in ionization efficiency during mass spectrometry. This is because Cortisol-9,11,12,12-d4 will exhibit similar behavior to cortisol throughout the analytical process, allowing for a more accurate determination of the true cortisol concentration in the sample [, ].
- Li, J. et al. Quantification of cortisol in human eccrine sweat by liquid chromatography - tandem mass spectrometry. Biomed. Chromatogr. 30, 1295–1301 (2016).
- Soldin, O. P., Vieira-Brock, P., & Samuels, M. A simple liquid chromatography-tandem mass spectrometry method for urinary free cortisol analysis: suitable for routine purpose. Clin. Chem. Lab. Med. 48, 1433–1437 (2010).
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













